Trityl azide

Description

Significance of Azido (B1232118) Functionalities in Modern Organic Synthesis and Chemical Biology

The azido group (N₃) is a cornerstone of modern organic synthesis and chemical biology due to its versatile reactivity and unique characteristics. stanford.edu Organic azides are involved in a wide array of chemical transformations, including their role as precursors to amines, participation in nitrene chemistry, and reactions with both nucleophiles and electrophiles. acs.orgwikipedia.org A particularly impactful application of azides is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a flagship example of "click chemistry". acs.orgwikipedia.org This reaction's reliability and specificity have made it indispensable in drug discovery, materials science, and bioconjugation. berkeley.edu

In the realm of chemical biology, the azido group's bioorthogonal nature is of paramount importance. wikipedia.org This means it can participate in specific chemical reactions within a living system without interfering with native biological processes. berkeley.edu This property allows for the precise labeling and tracking of biomolecules, such as proteins and nucleic acids, in their natural environment. sigmaaldrich.com Furthermore, the azido group serves as a valuable protecting group for primary amines, particularly in the synthesis of sensitive biomolecules like peptides and carbohydrates, due to its stability under various reaction conditions. sigmaaldrich.com The ability to convert azides into other functional groups, such as amines via the Staudinger ligation, further enhances their synthetic utility. wikipedia.orgmdpi.com

Historical Context and Evolution of Trityl Group Chemistry

The story of the trityl (triphenylmethyl) group dates back to the early 20th century, with its discovery marking a significant milestone in the understanding of chemical bonding and reactivity. glenresearch.com Initially recognized for forming the first stable organic free radical, the trityl group's true synthetic potential was soon realized. glenresearch.com Its bulky nature and the stability of the corresponding trityl cation made it an excellent protecting group for alcohols, a role it has fulfilled for decades in various fields, including nucleoside and carbohydrate chemistry. glenresearch.comnih.gov

The evolution of trityl group chemistry has been marked by continuous innovation. Initially prized for its acid-lability, which allows for easy removal under mild acidic conditions, researchers have since expanded its utility. glenresearch.com By introducing various substituents to the phenyl rings, the properties of the trityl group can be fine-tuned. For instance, the addition of electron-donating groups can transform the traditional acid-sensitive trityl group into a photolabile protecting group, which can be removed with light, offering precise temporal and spatial control over reactions. acs.orgnih.gov This adaptability has also led to the development of trityl-based fluorescent labels and mass tags for applications in areas like DNA chip technology and combinatorial chemistry. glenresearch.com The trityl group's steric bulk has also been exploited as a "removable steric buttress" to control the stereochemical outcome of certain reactions and as a tool in crystal engineering to influence the solid-state structures of molecules. rsc.orgacs.org

Chemical Profile of Trityl Azide (B81097)

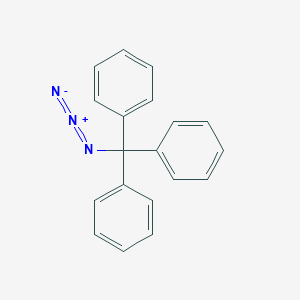

Trityl azide, with the chemical formula C₁₉H₁₅N₃, is a crystalline solid that is colorless. lookchem.com It is synthesized from the reaction of trityl chloride with sodium azide. The molecular weight of this compound is 285.34 g/mol . lookchem.com

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₅N₃ |

| Molecular Weight | 285.34 g/mol lookchem.com |

| Appearance | Colorless crystalline solid lookchem.com |

| Melting Point | 61-62 °C lookchem.com |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of trityl chloride with an azide salt, typically sodium azide. This nucleophilic substitution reaction is often carried out in a suitable solvent like dimethylformamide or a mixture of acetone (B3395972) and water.

One documented procedure involves dissolving triphenylmethyl chloride in dimethylformamide and adding sodium azide. chemicalbook.com The mixture is then stirred at an elevated temperature to facilitate the reaction. chemicalbook.com An alternative approach utilizes a phase-transfer catalyst in a solvent system like toluene (B28343) to achieve high yields of the product.

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Yield |

| Trityl chloride, Sodium azide | Dimethylformamide | Stirred at 80°C for 10 hours, followed by the addition of more sodium azide and stirring for another 8 hours chemicalbook.com | ~80% chemicalbook.com |

| Trityl chloride, Sodium azide | Acetonitrile (B52724) or Toluene, Phase-transfer catalyst | Not specified | 97% |

Applications of this compound in Research

This compound serves as a valuable reagent in various areas of chemical research, primarily leveraging the reactivity of the azide group.

Role in "Click Chemistry" and Bioconjugation

A significant application of this compound is in the field of "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In these reactions, the azide group of this compound reacts with a terminal alkyne to form a stable triazole ring. This reaction is highly efficient and specific, making it a powerful tool for linking different molecular fragments.

In bioconjugation, this compound can be used to introduce the trityl group onto biomolecules that have been modified to contain an alkyne functionality. This allows for the attachment of a bulky, hydrophobic tag, which can be useful for purification or for studying molecular interactions. The trityl group can also serve as a protecting group in these contexts.

An example of a click chemistry application is the reaction of this compound with methyl propiolate, which, after heating, yields 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester.

Use in the Synthesis of Other Organic Compounds

This compound is a precursor for the synthesis of other organic compounds. For instance, it is used as a reagent for the preparation of fluorosulfonyl azide (FSO₂N₃), which is then utilized to synthesize other azide compounds from their corresponding amines. lookchem.com

Furthermore, this compound participates in the Staudinger reaction with triarylphosphines to form iminophosphoranes. These intermediates can then be hydrolyzed to produce primary amines. This provides a method for introducing an amino group under specific conditions where the trityl group can be subsequently removed.

The azide group itself can be reduced to an amine, making this compound a protected source of a primary amine. This is particularly useful in multi-step syntheses where the amine functionality needs to be masked until a later stage.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[azido(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQKHFCDZKWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065750 | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-25-2 | |

| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Trityl Azide

Azide-Alkyne Cycloaddition (Click Chemistry) Reactions

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of "click chemistry," is a powerful method for the formation of 1,2,3-triazole rings. nih.govorganic-chemistry.org Trityl azide's participation in these reactions is significantly influenced by its bulky trityl group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Substrates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used reaction that proceeds with high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.org The reaction's success is attributed to the ability of the copper(I) catalyst to dramatically accelerate the rate of what would otherwise be a slow thermal cycloaddition. organic-chemistry.org The catalytic cycle is generally proposed to proceed through a stepwise mechanism involving copper(I) acetylide intermediates. mdpi.comnih.gov

While CuAAC is robust for many substrates, the reactivity of this compound is subject to steric hindrance from the bulky triphenylmethyl group. This steric bulk can impede the approach of the azide to the copper-acetylide intermediate, thereby slowing down the reaction rate compared to less hindered azides. However, the reaction can still proceed to form the corresponding 1,4-disubstituted triazole. The use of specific ligands can modulate the catalyst's activity and improve reaction outcomes, even for sterically demanding substrates. csic.esresearchgate.net

| Parameter | Description | Relevance to this compound |

| Catalyst | Typically a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent. | Ligand choice can be critical to overcome the steric hindrance of the trityl group. |

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. beilstein-journals.org | The steric bulk of the trityl group reinforces the high regioselectivity of the CuAAC reaction. |

| Kinetics | Generally fast, but can be slowed by sterically hindered substrates. | The reaction rate with this compound is expected to be lower than with primary or secondary azides. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Involving this compound Derivatives

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. rsc.org This reaction utilizes a strained cyclooctyne (B158145), which possesses high ring strain energy, to react with an azide in the absence of a metal catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction.

This compound and its derivatives can participate in SPAAC reactions. For instance, trityl-protected azido-functionalized molecules can be "clicked" onto biomolecules modified with a strained dibenzocyclooctyne (DIBO). researchgate.netnih.gov The reaction proceeds under physiological conditions and is bioorthogonal, meaning it does not interfere with native biological processes. The choice of cyclooctyne is critical, as modifications to the cyclooctyne structure can significantly influence the reaction rate. nih.gov

| Cyclooctyne Derivative | Key Features | Applicability with this compound |

| Dibenzocyclooctynol (DIBO) | Reacts rapidly with azides without a catalyst. The aromatic rings increase the rate through conformational effects. nih.gov | Suitable for conjugation with this compound derivatives in biological and material science applications. researchgate.net |

| Bicyclo[6.1.0]nonyne (BCN) | A symmetrical and easily prepared cyclooctyne with excellent reaction kinetics in SPAAC. google.com | Can be used as a reaction partner for this compound derivatives in copper-free click reactions. |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective 1,5-Triazole Formation

As a complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This method expands the synthetic utility of the azide-alkyne cycloaddition. The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(cod)]. organic-chemistry.orgnih.govthieme-connect.de

The RuAAC reaction is mechanistically distinct from CuAAC and can tolerate a broader range of alkyne substrates, including internal alkynes, to produce fully substituted triazoles. nih.govcore.ac.uk However, research indicates that tertiary azides, such as this compound, are significantly less reactive in RuAAC compared to primary and secondary azides. organic-chemistry.orgnih.govresearchgate.net This reduced reactivity is attributed to the steric hindrance around the azide group, which interferes with the formation of the key ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org

| Catalyst | Typical Substrates | Reactivity with this compound | Product |

| [CpRuCl(PPh₃)₂] | Primary and secondary azides, terminal and internal alkynes. organic-chemistry.org | Significantly lower reactivity due to steric hindrance. organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazole. acs.org |

| [CpRuCl(cod)] | Primary and secondary azides, terminal and internal alkynes. organic-chemistry.org | Significantly lower reactivity due to steric hindrance. organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazole. acs.org |

Microwave-Assisted Copper-Free Alkyne/Azide 1,3-Dipolar Cycloadditions

Microwave irradiation can be employed to accelerate the rate of chemical reactions, including the 1,3-dipolar cycloaddition between azides and alkynes, often obviating the need for a catalyst. nih.govchempap.orgnih.gov This approach is particularly useful for applications where metal catalysts are prohibitive. nih.gov

In a study optimizing copper-free microwave-assisted cycloadditions, various alkynes and azides were reacted. nih.gov While not always focused on this compound itself, the findings are relevant for sterically hindered substrates. For instance, reactions involving trityl-protected propargyl alcohol showed lower yields, potentially due to decomposition under the reaction conditions. However, the use of microwave irradiation dramatically increased yields compared to control reactions conducted at similar temperatures without microwaves, demonstrating a clear rate enhancement. nih.gov

| Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 100 | 10 | 100 | 21.9 |

| 100 | 10 | 125 | 26.0 |

| 100 | 20 | 125 | 31.4 |

| 300 (Optimized) | 20 | N/A | High Yields |

Table adapted from a study on microwave-assisted copper-free 1,3-dipolar cycloadditions. Note: Specific yields for this compound were not detailed, but trends for protected substrates are indicative. nih.gov

Mechanistic Pathways of Triazole Ring Formation from Trityl Azides

The mechanism of triazole formation depends critically on the catalyst employed.

CuAAC Mechanism: The copper-catalyzed reaction does not proceed via a concerted cycloaddition. Instead, it follows a stepwise pathway. mdpi.com The process begins with the formation of a copper(I) acetylide. The azide then coordinates to the copper center, and a subsequent cyclization forms a six-membered copper-containing intermediate, which then rearranges to the stable triazole product upon protonolysis. organic-chemistry.orgnih.gov The steric bulk of the trityl group primarily affects the kinetic accessibility of the intermediates.

RuAAC Mechanism: The ruthenium-catalyzed pathway is distinct from the CuAAC mechanism. It is believed to proceed via the oxidative coupling of the azide and alkyne reactants to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov This is followed by reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.orgorganic-chemistry.org The significant steric demand of the trityl group on a tertiary azide likely hinders the initial oxidative coupling step, explaining the observed low reactivity in RuAAC. organic-chemistry.orgresearchgate.net

Deazotation and Imido Formation Pathways

Beyond cycloadditions, this compound can undergo deazotation (loss of N₂) to form reactive intermediates, such as nitrenes, which can then be trapped to form imido complexes. The steric hindrance of the trityl group plays a crucial role in directing the reaction pathway.

Recent research has shown that the reaction of this compound with a Ti(II) precursor, [(Tp³⁻ᵗBu,⁵⁻Me)TiCl], leads to the formation of a bulky titanium(IV) imido complex. researcher.lifenih.gov The sterically demanding trityl group disfavors a unimolecular deazotation pathway. researcher.lifenih.gov Instead, it facilitates the isolation of a rare diazenylimide adduct, [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl]. researcher.lifenih.gov

This adduct requires a second equivalent of the Ti(II) complex to promote deazotation via a bimolecular pathway, forming the sterically crowded triphenylimido complex, [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl], as the kinetic product. researcher.lifenih.gov Upon mild heating, this kinetic product isomerizes to a more stable Ti(IV) imido complex through a 1,2-borotropic shift, a process driven by the alleviation of steric congestion. researcher.lifenih.govresearcher.life This study highlights that the deazotation must occur before the sterically induced isomerization. nih.gov

| Reactant | Conditions | Intermediate/Product | Mechanistic Pathway |

| This compound + [(Tp³⁻ᵗBu,⁵⁻Me)TiCl] | Stoichiometric | [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl] (Diazenylimide adduct) | Formation of a stable azide adduct. researcher.lifenih.gov |

| [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl] + [(Tp³⁻ᵗBu,⁵⁻Me)TiCl] | Room Temp | [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl] (Kinetic imido product) | Bimolecular deazotation. researcher.lifenih.gov |

| [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl] | Mild Thermolysis | Isomerized Ti(IV) Imido Complex | 1,2-borotropic shift to relieve steric strain. researcher.lifenih.gov |

Bimolecular Deazotation of this compound by Transition Metal Centers

The reaction of this compound with transition metal centers can proceed through a bimolecular deazotation process, where the metal center actively participates in the extrusion of dinitrogen. A notable example involves the reaction of this compound with a Ti(II) precursor, [(TptBu,Me)TiCl]. nih.gov In this reaction, the titanium(II) center facilitates the cleavage of the N-N bond in the azide, leading to the formation of a bulky titanium(IV) imido complex. nih.gov

The process begins with the coordination of the this compound to the titanium center, forming a transient diazenylimide complex, [(TptBu,Me)Ti(N3CPh3)Cl]. nih.gov The presence of a free Ti(II) species is crucial for the subsequent deazotation, promoting a bimolecular conversion to the sterically crowded triphenylimido complex, [(TptBu,Me)Ti(NCPh3)Cl]. nih.gov This bimolecular pathway is favored over a unimolecular decomposition of the azide adduct, highlighting the essential role of the transition metal in activating the azide for nitrogen loss. nih.gov

Transition metal carbonyls also react with azides, typically resulting in the formation of isocyanato complexes through the liberation of nitrogen gas. researchgate.net However, the specific reactivity with this compound in this context can be influenced by the steric demands of the trityl group.

Impact of Trityl Substituent Steric Bulk on Unimolecular Deazotation

The substantial steric hindrance imparted by the triphenylmethyl (trityl) group is a defining feature of this compound's reactivity, particularly in unimolecular deazotation reactions. This steric bulk significantly disfavors the unimolecular pathway for nitrogen loss. nih.gov For instance, in the reaction with a Ti(II) complex, the sterically encumbering trityl substituent on the azide group discourages unimolecular deazotation, allowing for the isolation and characterization of the intermediate titanium-azide adduct. nih.gov This observation underscores that the energy barrier for the unimolecular extrusion of N2 is significantly higher in this compound compared to less hindered organic azides. The stability of the this compound-triphenylphosphine complex is also attributed to steric hindrance, which impedes the formation of the transition state required for decomposition. ysu.am

This reduced reactivity due to steric hindrance makes this compound a useful tool for studying reaction mechanisms where slower, more controlled azide decomposition is desirable. nih.gov

Exploration of 1,2-Borotropic Shifts in Imido Complex Rearrangements

Following the formation of metal-imido complexes from this compound, subsequent rearrangements can occur, driven by the steric strain within the molecule. In the case of the triphenylimido complex, [(TptBu,Me)Ti(NCPh3)Cl], mild thermolysis induces a rearrangement to form its isomer, [{HB(pyztBu,Me)2(pyzMe,tBu)}Ti{NCPh3}Cl]. nih.gov This transformation proceeds via a 1,2-borotropic shift, a process involving the migration of a boron-containing group. nih.gov

The driving force for this rearrangement is the alleviation of steric congestion caused by the bulky triphenylmethyl group on the imido nitrogen. nih.gov The mechanism involves a rate-limiting 1,2-borotropic shift. nih.gov Kinetic studies using variable-temperature 1H NMR spectroscopy have determined the activation parameters for this process to be Ea = 30(1) kcal/mol, ΔH‡ = 30(1) kcal/mol, and ΔS‡ = 15(1) cal/mol·K. nih.gov Such rearrangements highlight the intricate interplay between steric factors and electronic effects in the chemistry of these sterically demanding imido complexes. The potential for 1,2-borotropic shifts is a known feature in the chemistry of poly(pyrazolyl)borate ligands, especially when bulky substituents are present. researchgate.net

Radical-Polar Crossover Mechanisms in C-H Azidation Initiated by Trityl Radicals

Trityl radicals, which can be generated from precursors like Gomberg's dimer, play a role in initiating C-H azidation reactions through a radical-polar crossover mechanism. nih.gov In copper-catalyzed benzylic C-H azidation, a proposed mechanism involves the reaction of a benzyl (B1604629) radical with a Cu(II)-azide species. nih.gov

To probe this mechanism, a stoichiometric reaction was conducted where Gomberg's dimer, a source of trityl radicals, was added to a solution of a dimeric Cu(II)-azide complex. This resulted in the formation of this compound in high yield. nih.gov This experiment supports the feasibility of a pathway where a carbon-centered radical (in this case, the trityl radical) reacts with the copper-azide complex to form a C-N3 bond. nih.gov

The broader concept of radical-polar crossover involves the generation of a radical intermediate which is then oxidized to a cationic species that subsequently reacts with a nucleophile. chemrxiv.orgcore.ac.uk In the context of C-H azidation, a hydrogen atom transfer (HAT) from a C-H bond to an initiating radical generates a carbon-centered radical. This radical can then be oxidized by a metal complex (like Cu(II)) to a carbocation, which is then trapped by an azide anion. nih.gov The reaction of the trityl radical with the Cu(II)-azide complex provides a clear example of the final step in this proposed crossover pathway. nih.gov

Kinetic and Mechanistic Studies of Trityl Cation-Azide Anion Reactions

The reaction between the trityl cation and the azide anion serves as a classic example of a cation-anion combination reaction, often used as a benchmark for studying reaction kinetics and mechanisms in solution. acs.orgresearchgate.netnih.gov Advanced computational techniques, particularly molecular dynamics simulations, have provided deep insights into the elementary steps of this process.

Elucidation of Two-Step Reaction Mechanisms via Molecular Dynamics Simulations

Direct molecular dynamics simulations, utilizing hybrid quantum mechanical/molecular mechanical (QM/MM) models and weighted ensemble (WE) path sampling, have been instrumental in dissecting the reaction between trityl cations and azide anions in an acetonitrile-water solvent mixture. acs.orgresearchgate.netnih.govchemrxiv.org These simulations have revealed a two-step mechanism for the reaction. acs.orgresearchgate.netnih.gov

The first step is the diffusional collision of the azide anion and the trityl cation to form an ion-pair intermediate. acs.orgnih.govchemrxiv.org In this intermediate, the reactants are in van der Waals contact, but the covalent N-C bond has not yet formed. acs.orgnih.govchemrxiv.org The second step is the "activation" or rearrangement of this ion-pair intermediate to form the final product, this compound. acs.orgresearchgate.netnih.govchemrxiv.org

These simulations have been performed for the unsubstituted trityl cation (T⁺) as well as derivatives bearing an electron-donating methoxy (B1213986) group (4-OCH₃T⁺) and an electron-withdrawing trifluoromethyl group (4-CF₃T⁺). acs.orgnih.gov The computational approach has successfully generated thousands of continuous reaction pathways, yielding reaction rate constants that are in good agreement with experimental values. acs.orgchemrxiv.org

Analysis of Diffusional Collision and Activation/Rearrangement Steps

A key finding from the molecular dynamics simulations is the identification of the rate-limiting step for the reaction of the trityl cation and its derivatives with the azide anion. acs.orgresearchgate.net The simulations allow for the calculation of rate constants for the individual steps of the two-step mechanism: the formation of the ion-pair intermediate (k₁), its dissociation back to reactants (k₋₁), and its rearrangement to the product (k₂). acs.orgnih.gov

The results indicate that for all three studied cations (4-OCH₃T⁺, T⁺, and 4-CF₃T⁺), the rate of dissociation of the ion-pair intermediate is much greater than the rate of its rearrangement to the product (k₋₁ >> k₂). acs.orgnih.gov This demonstrates that the second step, the activation or rearrangement of the intermediate, is the rate-limiting step for all three reactions. acs.orgresearchgate.netnih.gov Consequently, these reactions are considered to be under activation control, not diffusion control. acs.orgchemrxiv.org This finding contrasts with previous assumptions based on flash photolysis experiments, which had suggested a shift from activation control for less reactive cations to diffusion control for more reactive ones. acs.orgchemrxiv.org

Table of Reaction Rate Constants for Azide Addition to Trityl Cations

| Cation | Experimental krxn (108 M-1s-1) | Simulated krxn (108 M-1s-1) |

| 4-OCH₃T⁺ | 0.49 | 0.36 |

| T⁺ | 1.8 | 1.3 |

| 4-CF₃T⁺ | 4.9 | 4.8 |

| Data sourced from molecular dynamics simulation studies. chemrxiv.org |

Table of Calculated Rate Constants for Individual Reaction Steps

| Cation | k-1 (109 s-1) | k2 (109 s-1) | Rate-Limiting Step |

| 4-OCH₃T⁺ | 1.2 | 0.04 | Activation (k₂) |

| T⁺ | 2.5 | 0.28 | Activation (k₂) |

| 4-CF₃T⁺ | 4.9 | 1.0 | Activation (k₂) |

| Data indicates k₋₁ >> k₂ for all cations, confirming activation control. acs.orgnih.gov |

Influence of Substituent Effects on Reaction Rates and Dynamical Behavior

The reactivity of the trityl cation and its derivatives is significantly influenced by the electronic properties of substituents on the phenyl rings. This is particularly evident in reactions such as the "azide-clock" reactions, where an azide anion is added to various substituted trityl cations. nih.govacs.org

Direct molecular dynamics simulations of azide addition to unsubstituted (T+), electron-donating methoxy-substituted (4-OCH3T+), and electron-withdrawing trifluoromethyl-substituted (4-CF3T+) trityl cations have provided detailed insights into the reaction mechanism and the origins of rate differences. acs.orgchemrxiv.org These studies revealed a two-step mechanism:

Formation of an ion-pair intermediate: This initial step involves the diffusional collision of the azide anion and the trityl cation. nih.govacs.org

Activation to the final product: The ion-pair intermediate then rearranges to form the covalent this compound product. This activation step is rate-limiting for all three studied cations. nih.govacs.org

The rate constants for these reactions, measured by laser flash photolysis, span an order of magnitude. acs.org The differences in reaction rates are not primarily due to steric effects of the substituents but rather to the electrostatics of the central carbon atom of the cations. chemrxiv.org

A "propeller-crawling" mechanism has been proposed to explain the observed trend in reaction rates. acs.orgchemrxiv.org In the case of the 4-OCH3T+ cation, the azide anion is more likely to "crawl" along the phenyl ring "propellers" before reaching the central carbon. acs.orgchemrxiv.org This increased interaction with the aromatic rings, particularly the carbon atom bearing the electron-donating methoxy group, slows down the activation step compared to the unsubstituted and trifluoromethyl-substituted cations. acs.orgchemrxiv.org For the 4-CF3T+ cation, the electron-withdrawing nature of the substituent makes the central carbon more electrophilic, leading to a more direct and faster reaction with the azide anion. chemrxiv.org

Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) models have successfully reproduced the experimentally observed reaction rates and have been instrumental in elucidating these detailed mechanistic pathways. nih.govacs.org

Table 1: Comparison of Reaction Rate Constants for Azide Addition to Substituted Trityl Cations

| Cation | Substituent Type | Relative Reaction Rate | Rate-Limiting Step |

| 4-OCH3T+ | Electron-donating | Slower | Activation |

| T+ | Unsubstituted | Intermediate | Activation |

| 4-CF3T+ | Electron-withdrawing | Faster | Activation |

The reactivity of iron(III) azide complexes with substituted triphenylmethyl radicals also demonstrates the significant influence of substituent effects. While reactions with (p-tBu-C6H4)3C• and (p-Cl-C6H4)3C• radicals lead exclusively to hydroxylation products, the reaction with the more electron-rich (p-OMe-C6H4)3C• radical yields a mixture of both the alcohol and the corresponding organic azide, (p-OMe-C6H4)3CN3. nih.gov This indicates that the electron-donating nature of the methoxy group on the radical influences the reaction pathway, favoring azide transfer. nih.gov

Nucleophilic and Electrophilic Reactivity Patterns of the Azido (B1232118) Group in this compound

The azido group (–N3) in this compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical transformations.

Nucleophilic Reactivity:

The azide anion (N3⁻) is an excellent nucleophile, a property that is utilized in the synthesis of this compound itself via the reaction of trityl chloride with sodium azide. The azide group can also act as a nucleophile in substitution reactions, displacing leaving groups to form new C-N bonds. masterorganicchemistry.com

In the context of cycloaddition reactions, the azide group acts as a 1,3-dipole. unibo.it A well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where this compound reacts with terminal alkynes to form 1,4-disubstituted triazoles. The bulky trityl group can sterically hinder this reaction, but it can also enhance regioselectivity. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, often leading to the formation of 1,5-disubstituted triazoles. acs.orgchalmers.se

Electrophilic Reactivity:

The terminal nitrogen atom of the azide group can be susceptible to attack by nucleophiles. A prominent example is the Staudinger reaction, where this compound reacts with phosphines, such as triarylphosphines, to form an iminophosphorane intermediate. This reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide. The resulting iminophosphorane can then be hydrolyzed to produce a primary amine and a phosphine oxide.

The electrophilic nature of the azido group is also exploited in reactions where it is attacked by carbanions. frontiersin.org However, the preparation of carbanions containing an azido group can be challenging due to the susceptibility of the azido group to nucleophilic attack. frontiersin.org

Substitution Reactions of the Azide Group in this compound Derivatives

The azide group in this compound and its derivatives can be displaced by various nucleophiles under specific reaction conditions. This reactivity allows for the synthesis of a range of other functionalized compounds.

Under mild conditions, the azide group in this compound can be substituted by nucleophiles such as thiols and amines. This highlights the utility of the azide group as a leaving group in certain contexts.

The synthesis of azasugar intermediates provides an example of SN2 substitution reactions involving an azide group. sioc-journal.cn In these syntheses, an azide group can be introduced and subsequently participate in substitution reactions to form key intermediates. sioc-journal.cn

While the azide ion is a good nucleophile for SN2 reactions, the azide group itself can act as a leaving group. masterorganicchemistry.com The reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent leads to a cyclic intermediate that can be a precursor to various azaheterocycles, demonstrating the azide group's role in facilitating cyclization through its eventual departure. researchgate.net

Furthermore, the reaction of trityl halides with methanol (B129727) has been studied, and while not a direct substitution of an azide, it provides context for the reactivity of the trityl group in substitution reactions. ucl.ac.uk The kinetics of these reactions are influenced by the solvent and the nature of the nucleophile. ucl.ac.uk

Applications of Trityl Azide in Advanced Organic Synthesis and Chemical Biology

Trityl Azide (B81097) as a Precursor for Diverse Nitrogen-Containing Compounds

The azide functional group is a highly reactive moiety that can be transformed into various other nitrogen-containing functional groups. This reactivity makes trityl azide a valuable starting material for synthesizing a range of important chemical structures.

A fundamental transformation of the azido (B1232118) group is its reduction to a primary amine. This reaction is a cornerstone in organic synthesis for installing nitrogen atoms into molecules. researchgate.net The conversion of azides to amines is often preferred over other methods due to the high yields and the stability of azide intermediates. researchgate.net Several methods exist for this reduction, with the Staudinger reaction being a prominent example. rsc.org In this reaction, the azide reacts with a phosphine (B1218219), like triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and a phosphine oxide. iris-biotech.de The bulky trityl group can influence the reaction kinetics and conditions required for this transformation.

Other reducing agents have also been effectively employed for converting azides to amines under mild conditions. For instance, the combination of zinc powder and ammonium (B1175870) chloride provides an efficient method for this reduction. researchgate.net Another mild and accessible system for this transformation is the CeCl₃·7H₂O/NaI system in refluxing acetonitrile (B52724). researchgate.net

Table 1: Selected Methods for the Reduction of Azides to Primary Amines

| Reagent/System | Conditions | Notes | References |

|---|---|---|---|

| Triphenylphosphine (TPP) | Followed by hydrolysis | Staudinger Reaction; forms an iminophosphorane intermediate. | , iris-biotech.de |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Mild conditions | Provides high purity product with a simple work-up. | researchgate.net |

This compound is a key building block in the synthesis of 1,2,3-triazoles, a class of five-membered heterocyclic compounds with wide applications in medicinal chemistry and materials science. peerj.com The most prominent method for their synthesis is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.com In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The steric bulk of the trityl group can influence the reaction kinetics but also enhance the regioselectivity of the cycloaddition.

A specific example involves the reaction of this compound with methyl propiolate in refluxing acetone (B3395972), which yields 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester. Beyond triazoles, the versatile reactivity of azides allows for their use in creating a diverse range of other N-heterocyclic scaffolds, which are crucial frameworks for pharmaceuticals and natural products. rsc.orgresearchgate.net

Table 2: Example of 1,2,3-Triazole Synthesis using this compound

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Methyl propiolate | Acetone, reflux, 6 days | 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester | 62% |

This compound can serve as a reagent in the synthesis of other important azide compounds, such as sulfonyl azides. lookchem.com Sulfonyl azides are themselves versatile reagents, notably used as diazo-transfer agents in reactions with active methylene (B1212753) compounds or primary amines. organic-chemistry.orgorganic-chemistry.org For example, this compound has been used as a reagent for the preparation of fluorosulfonyl azide (FSO₂N₃). lookchem.com In a broader context, sulfonyl azides can be synthesized from the corresponding primary sulfonamides using a diazo-transfer reagent. organic-chemistry.org Reagents like triflyl azide or imidazole-1-sulfonyl azide hydrochloride are efficient for this purpose. organic-chemistry.org The synthesis can also proceed from thiols, which are oxidized in situ to sulfonyl chlorides and then reacted with an azide source like sodium azide. organic-chemistry.orgresearchgate.net

The trityl group, often introduced via reagents other than this compound itself but conceptually related, plays a significant role in the synthesis of tetrazoles. Tetrazoles are heterocyclic compounds used in medicinal chemistry, often as bioisosteres for carboxylic acids. thieme-connect.com The most common route to tetrazoles is the [2+3] cycloaddition of nitriles with an azide source. nih.gov

In the Ugi tetrazole synthesis, tritylamine (B134856) has been used as a convenient substitute for ammonia, leading to the formation of 1-trityl protected 1,5-disubstituted tetrazoles. nih.gov The trityl protecting group can then be removed under mild acidic conditions. nih.gov Furthermore, the synthesis of the antihypertensive drug losartan (B1675146) involves the formation of a tetrazole ring from a nitrile and an azide. In a well-established synthetic route, the resulting tetrazole is protected with a trityl group using trityl chloride before subsequent reaction steps. nih.govrsc.org The direct synthesis of 5-phenyl-1-trityl-1H-tetrazole has also been reported, highlighting the direct incorporation of the this compound moiety or its equivalent into tetrazole structures. acs.org

Functional Linkers and Bioconjugation Strategies Utilizing this compound

The unique properties of the trityl and azide groups are leveraged in the design of functional molecules for chemical biology, particularly in the field of bioconjugation.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.comglycomindsynth.com They consist of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a flexible linker. glycomindsynth.com

Trityl-PEG-Azide has emerged as a key component in the synthesis of these linkers. medchemexpress.comxcessbio.combiotechhubafrica.co.za In this molecule:

The Trityl group serves as a protecting group for one end of the linker, which can be removed under mild acidic conditions or via hydrogenolysis to reveal a functional group, typically a hydroxyl or amine, for conjugation. biochempeg.com

The Polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule. biochempeg.com

The Azide group provides a chemical handle for "click chemistry," allowing for efficient and specific ligation to the other part of the PROTAC molecule, which is typically functionalized with an alkyne. medchemexpress.com This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com

A variety of Trityl-PEG-Azide linkers with different PEG chain lengths are available, allowing for the systematic optimization of the linker length in structure-activity relationship studies of PROTACs. glycomindsynth.comxcessbio.combiotechhubafrica.co.zabiochempeg.com

Table 3: Examples of Trityl-PEG-Azide Linkers for PROTAC Synthesis

| Compound Name | CAS Number | Molecular Formula | Notes | References |

|---|---|---|---|---|

| Trityl-PEG7-N3 | 1818294-30-2 | C₃₅H₄₇N₃O₈ | Non-cleavable PEG linker with an azide for click chemistry and an acid-labile trityl group. | biochempeg.com |

Site-Selective Functionalization of Biomolecules and Drug Candidates

The precise, site-selective modification of complex molecules is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties and the attachment of probes for mechanistic studies. This compound and its derivatives serve as valuable reagents in this context, offering a versatile platform for introducing the azide moiety, a bioorthogonal handle, onto biomolecules and drug candidates. The azide group can then be selectively functionalized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nd.edu

A key application lies in the development of targeted drug delivery systems. For instance, Trityl-PEG10-Azide, a compound featuring a trityl protecting group, a polyethylene glycol (PEG) spacer, and a terminal azide, is used as a linker to attach therapeutic agents to targeting moieties. The PEG chain enhances solubility and stability, while the azide allows for conjugation to molecules bearing an alkyne group. This strategy has been employed to create nanoparticle-based drug delivery systems that can selectively target tumor sites, thereby increasing the therapeutic efficacy and minimizing off-target toxicity.

Furthermore, the principles of site-selective functionalization are critical in peptide and protein chemistry. While direct modification often focuses on unique residues like cysteine or tryptophan, the introduction of an azide handle opens up broader possibilities. rsc.orgchinesechemsoc.org For example, peptides can be synthesized with an azido-amino acid, and this azide can then be selectively reacted to introduce labels, cross-linkers, or other functionalities without affecting other reactive groups in the peptide. sigmaaldrich.com The unique reactivity of aziridine-2-carboxylic acid-containing peptides, synthesized using trityl-protected precursors, allows for site-selective conjugation with various thiol nucleophiles, demonstrating a powerful method for modifying peptides in solution or on a solid support. researchgate.net These methods are instrumental in creating peptide-drug conjugates, radiolabeled peptides for imaging, and tools for studying protein-protein interactions. chinesechemsoc.orggoogle.com

| Molecule/System | Functionalization Strategy | Application | Key Findings |

| Drug Delivery Nanoparticles | Conjugation via Trityl-PEG10-Azide linker | Targeted drug delivery | Enhanced drug targeting and stability in biological fluids. |

| Peptides | Incorporation of azido-amino acids followed by click chemistry | Synthesis of modified peptides (e.g., labeled, cross-linked) | Azide serves as a bioorthogonal handle for specific modification. nd.edusigmaaldrich.com |

| Aziridine-containing Peptides | Ring-opening with thiol nucleophiles | Convergent, site-selective peptide modification | Allows for conjugation with carbohydrates, biochemical tags, and other molecules. researchgate.net |

| Proteins | Sortase-mediated ligation with azide-functionalized peptides | Site-selective protein modification | Enables attachment of payloads like drugs or imaging agents to specific protein sites. google.com |

This compound in Protecting Group Chemistry and Peptide Synthesis

This compound as a Protecting Group for Thiols

In the intricate process of peptide synthesis, the protection of reactive side chains is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The thiol group (-SH) of the amino acid cysteine is particularly reactive and requires a robust protecting group. The triphenylmethyl (trityl, Trt) group is a widely used protecting group for thiols in this capacity. rsc.orgchemimpex.com Boc-S-trityl-L-cysteine is a common building block used in solid-phase peptide synthesis (SPPS). chemimpex.com

The trityl group offers several advantages. Its large steric bulk effectively shields the thiol from participating in undesired reactions during peptide chain elongation. iris-biotech.de Furthermore, its lability under specific acidic conditions allows for its removal at the appropriate stage of the synthesis, typically during the final cleavage of the peptide from the resin support. rsc.orgsigmaaldrich.com The use of a trityl-protected cysteine can minimize side reactions such as the formation of 3-(1-piperidinyl)alanine, which can occur with C-terminal cysteine residues during Fmoc-SPPS. iris-biotech.de

The selection of a thiol protecting group is strategy-dependent. In Fmoc/tBu-based SPPS, the acid-labile Trt group is a standard choice. psu.edu Its removal is compatible with the final trifluoroacetic acid (TFA) cleavage cocktail used to deprotect other side chains and release the peptide from the resin. sigmaaldrich.com This compatibility makes it a cornerstone of many synthetic peptide campaigns.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

| Triphenylmethyl | Trt | Mild acid (e.g., 1-5% TFA in DCM), standard TFA cleavage cocktails, photocatalysis. sigmaaldrich.comorganic-chemistry.org | Orthogonal to Fmoc, Boc (under specific conditions), Acm, Phacm, Msbh. sigmaaldrich.compsu.eduiris-biotech.de |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver tetrafluoroborate. iris-biotech.denih.gov | Stable to TFA and piperidine; orthogonal to Trt and other acid/base labile groups. iris-biotech.de |

| 4-Methoxybenzyl | Mob | Strong acids (e.g., HF, boiling TFA), TFA/TIS. rsc.orgnih.gov | Used in Boc-SPPS; more acid-labile than Meb. nih.gov |

| tert-Butyl | tBu | Strong acids (e.g., HF), PhS(O)Ph/CH₃SiCl₃ in TFA. rsc.org | Very stable to TFA alone; requires specific, harsh cleavage conditions. nih.gov |

| 4,4'-Bis(dimethylsulfinyl)benzhydryl | Msbh | Reduction (e.g., NH₄I/DMS) followed by acidolysis (TFA). iris-biotech.de | Safety-catch group; stable to standard Boc and Fmoc conditions, and to Trt/Acm deprotection. iris-biotech.de |

Orthogonal Deprotection Strategies for Trityl-Protected Moieties

Orthogonal protection strategies are fundamental to the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The trityl group, particularly when used to protect thiols (S-Trt), can be cleaved using several distinct and orthogonal methods.

The most common method for Trt group removal is acidolysis. thieme-connect.com Due to the stability of the resulting triphenylmethyl cation, the Trt group is highly labile to acid. It can be selectively removed using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves most other acid-labile groups like tert-butyl (tBu) ethers or Boc groups intact. sigmaaldrich.com This strategy is widely used for the on-resin modification of a specific, deprotected residue. sigmaaldrich.com

A second, distinct strategy involves visible-light photocatalysis. organic-chemistry.orgthieme-connect.com This method allows for the cleavage of trityl thioethers and ethers under pH-neutral conditions. organic-chemistry.org It typically employs a photoredox catalyst that, upon irradiation with light, generates a triphenylmethyl radical, leading to bond cleavage. organic-chemistry.org This protocol is orthogonal to many functionalities, including acid-labile protecting groups that would not survive traditional deprotection methods, making it a powerful and environmentally friendly alternative. organic-chemistry.orgthieme-connect.com

A third approach relies on reductive cleavage. While the Trt group itself is generally stable to reduction, specific reagents can effect its removal. For instance, the use of triisopropylsilane (B1312306) (TIS) in a TFA cocktail is typically for scavenging the trityl cation. nih.gov However, studies have shown that TIS can also act as a reducing agent, facilitating the removal of various S-protecting groups and promoting disulfide formation. nih.gov This highlights the nuanced reactivity available to chemists. The choice of deprotection method allows for precise control over the synthetic route, enabling complex modifications such as regioselective disulfide bond formation in peptides containing multiple cysteine residues. rsc.orgiris-biotech.de

Role in Solid-Phase Peptide Synthesis via Azide Methodologies

Trityl-functionalized resins and azide chemistries play significant and often interconnected roles in modern solid-phase peptide synthesis (SPPS). Trityl-based resins, such as the highly acid-sensitive 2-chlorotrityl chloride resin, are mainstays in Fmoc-SPPS. iris-biotech.de They allow for the immobilization of the initial amino acid and the subsequent stepwise elongation of the peptide chain. beilstein-journals.org A key advantage is that the final peptide can be cleaved from the resin under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups, yielding a fully protected peptide fragment ready for use in convergent synthesis strategies. iris-biotech.de

Azide methodologies are integrated into SPPS in several ways. The azide group serves as a versatile functional handle for "click chemistry" reactions, most notably the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edu Peptides can be synthesized on a solid support incorporating an amino acid with an azide-containing side chain. sigmaaldrich.com This azide group is stable to the standard conditions of Fmoc-SPPS and can be selectively reacted post-synthesis (or on-resin) with an alkyne-containing molecule to attach labels, drugs, or other moieties. nd.edusigmaaldrich.com

The convergence of trityl and azide functionalities is seen in the synthesis of complex peptoids and other peptidomimetics. For example, a peptoid tetramer bearing a (1-trityl-1H-tetrazol-5-yl)methyl substituent has been synthesized on a solid phase. researchgate.net The synthesis involves a monomer where the tetrazole ring, a stable heterocycle often formed from an azide precursor, is protected by a trityl group. researchgate.net This demonstrates how the trityl group can be used to protect azide-derived functionalities during synthesis. This combination of stable, acid-labile anchoring via trityl resins and the bioorthogonal reactivity of the azide group provides a powerful toolkit for creating complex, functionalized peptides and peptidomimetics. beilstein-journals.org

This compound in Materials Science Applications

The unique chemical properties of this compound and its derivatives make them valuable building blocks in materials science for creating functional materials with tailored properties. The azide group is a key precursor for forming nitrogen-rich heterocyclic rings, such as triazoles, which are stable and can be used as linking units in larger polymer structures. nih.govrsc.org

A significant application is in the synthesis of porous organic polymers (POPs). nih.gov Aryl azides, including trityl-like structures such as tris(4-azidophenyl)methanol, can be reacted with alkynes via copper-catalyzed cycloaddition reactions to construct robust, crosslinked networks. nih.govrsc.org The resulting materials possess high surface areas and defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The tripodal structure of a molecule like tris(4-azidophenyl)methanol can lead to the formation of three-dimensional, porous architectures. nih.gov

This compound derivatives are also employed for the functionalization of surfaces. The azide group can participate in click reactions to covalently attach molecules to a substrate. rsc.org For example, surfaces can be modified with alkyne-terminated molecules, which are then reacted with an azide-functionalized compound of interest. This strategy has been used to graft triphenylmethyl organic radicals onto silicon and gold surfaces. nih.govrsc.org These modified surfaces can exhibit interesting electronic or magnetic properties, with potential applications in molecular electronics and sensors. nih.gov Recently, water-soluble trityl radicals have been synthesized by attaching oligoethylene glycol (OEG) chains to a trityl-alkyne precursor via a click reaction with an OEG-azide, creating novel materials for fluorescence bioimaging. mdpi.com The synthesis of rotaxanes, which are mechanically interlocked molecules, has also utilized trityl groups as stoppers and azide-alkyne click chemistry for the templated synthesis of these complex architectures. rsc.org

Advanced Spectroscopic and Analytical Characterization of Trityl Azide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of trityl azide (B81097) and its derivatives. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can be employed to confirm structural integrity, elucidate the carbon framework, investigate dynamic molecular processes, and characterize reaction adducts.

Proton (¹H) NMR for Structural Confirmation and Mechanistic Studies

Proton (¹H) NMR spectroscopy is a fundamental tool for verifying the structure of trityl azide. The aromatic protons of the trityl group typically appear as a complex multiplet in the region of δ 7.2–7.5 ppm. For derivatives, the chemical shifts of the trityl protons can vary, for instance, appearing between 6.5–7.5 ppm. These characteristic signals provide definitive evidence for the presence of the trityl moiety. In mechanistic studies, ¹H NMR can be used to monitor the formation of the trityl cation, a key intermediate in certain reactions. oup.comresearchgate.net

| Compound | Protons | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Trityl-PEG10-Azide | Trityl aromatic protons | 7.2–7.5 | Not Specified |

| Trityl Benzoate with Mg(ClO₄)₂ | Trityl cation protons | Not Specified | CD₃CN/CF₃SO₃D |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of this compound and its derivatives. savemyexams.com In ¹³C NMR spectra, each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive mapping of the carbon framework. savemyexams.com For instance, in trityl compounds, the central sp³-hybridized carbon atom and the aromatic carbons can be readily identified. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, providing valuable information about substituent effects. libretexts.org The presence of the azide group influences the chemical shift of the attached carbon.

| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Trityl-PEG10-Azide | Trityl carbons | Not Specified | Not Specified |

| 4,4′,4′′-Trimethoxytrityl Chloride with Ba²⁺ | Central sp² carbon | Not Specified | CD₃CN |

Variable Temperature (VT) NMR for Dynamic Processes and Activation Parameters

Variable Temperature (VT) NMR is a powerful technique for investigating dynamic molecular processes such as hindered rotation around single bonds. lippertt.chias.ac.in In molecules like this compound, the bulky trityl group can restrict the rotation of adjacent chemical moieties. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from separate sharp peaks at low temperatures (slow exchange) to a single broad peak at the coalescence temperature, and finally a sharp averaged signal at high temperatures (fast exchange). researchgate.net From this data, the activation parameters for the rotational barrier, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, can be calculated using the Eyring equation. researchgate.netresearchgate.net This information provides critical insights into the conformational flexibility and steric hindrance within the molecule. lippertt.ch

Phosphorus (³¹P) NMR for Phosphine-Containing Adducts

Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing the products of reactions between this compound and phosphines, which typically form phosphazenes or other phosphorus-containing adducts. niscpr.res.in Since ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. oxinst.commdpi.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. researchgate.net This sensitivity allows for the clear differentiation between starting phosphine (B1218219), the resulting phosphazene, and any other phosphorus-containing byproducts. niscpr.res.inoxinst.com For example, the ³¹P NMR spectrum of a phosphazene adduct will show a characteristic signal at a chemical shift distinct from that of the parent phosphine.

Fluorine (¹⁹F) NMR for Fluorinated this compound Derivatives

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally informative analytical technique. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its large chemical shift range, which spans approximately 800 ppm, resulting in excellent signal dispersion and minimizing the likelihood of peak overlap. wikipedia.orgthermofisher.com This wide range makes the chemical shifts highly sensitive to the local electronic environment, allowing for the detection of subtle structural changes. biophysics.orgrsc.org Consequently, ¹⁹F NMR is used to confirm the successful incorporation of fluorine into the trityl framework and to probe the electronic effects of the azide and other substituents on the fluorinated aromatic rings. cfplus.czmagritek.com

Infrared (IR) Spectroscopy for Azide Group Vibrational Analysis

Infrared (IR) spectroscopy is a crucial technique for the direct confirmation of the azide functional group in this compound and its derivatives. The azide group exhibits a strong and characteristic antisymmetric stretching vibration (νN=N=N) that appears in a relatively uncongested region of the IR spectrum, typically between 2100 cm⁻¹ and 2150 cm⁻¹. nih.govnih.gov For example, the azide stretch in Trityl-PEG10-Azide is observed at 2100 cm⁻¹. The exact position of this absorption band can be influenced by the electronic environment of the azide group. nih.gov The intensity of this band is also notable, making it a reliable diagnostic peak even at low concentrations. researchgate.net The presence of this distinct absorption provides unequivocal evidence for the successful introduction of the azide moiety into the trityl structure. rsc.orgacs.org

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Trityl-PEG10-Azide | Antisymmetric N₃ stretch | 2100 |

| Ph₃CN₃ | Antisymmetric N₃ stretch | 2101.3 |

| Ph₃C¹⁵N₃ | Antisymmetric ¹⁵N₃ stretch | 2033.6 |

| Metal-azide complexes | Antisymmetric N₃ stretch | 2015 - 2070 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound Complexes and Adducts

X-ray diffraction (XRD) on single crystals is a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, XRD studies have been instrumental in confirming their molecular structures and understanding their interactions in various chemical contexts.

Research has shown that the sterically demanding trityl group on the azide can prevent unimolecular deazotation, which allows for the isolation and characterization of otherwise unstable intermediates. For instance, the reaction of a Ti(II) precursor with this compound led to the isolation of a rare organic azide adduct of titanium, a diazenylimide complex. The structure of this complex was unambiguously determined by single-crystal XRD analysis. acs.org

In another study, the reaction of a dipyrrin (B1230570) Cu(I) complex with organoazides yielded terminally ligated organoazide adducts. rsc.org Single-crystal X-ray diffraction revealed minimal activation of the azide unit in these adducts. rsc.org This technique has also been crucial in characterizing the products of reactions involving endohedral metallofullerenes. For example, the structure of a icheme.orgresearchgate.net-pyrrolidino-Sc3N@Ih-C80 mono-adduct, formed from the reaction with an aziridine (B145994) derivative, was confirmed by X-ray crystallography. rsc.org Similarly, the structures of adducts formed from the reaction of La2@C80 and Ce2@C80 with 2-adamantane-2,3’-[3H]-diazirine were determined using single-crystal XRD, revealing that the two lanthanum atoms are collinear with the spiro carbon of the resulting 6,6-open adduct. acs.org

The utility of XRD extends to the characterization of a wide range of molecular structures. For example, the crystal structure of a zinc(II) azido (B1232118) complex with L-arginine, Zn(N3)(Arg)2·3H2O, was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system and a distorted square pyramidal coordination geometry around the zinc ion. mdpi.com Furthermore, the structures of various other compounds, including imines formed via the Schmidt reaction of triphenylmethyl alcohol and sodium azide, have been unequivocally identified using this technique. mdpi.com

Table 1: Crystallographic Data for a Representative this compound Derivative Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.9045(10) |

| b (Å) | 10.2323(7) |

| c (Å) | 10.5484(7) |

| β (°) | 98.433(3) |

| Volume (ų) | 1590.9(2) |

| Z | 4 |

| Note: This table presents example data for a related imine structure derived from a trityl precursor and does not represent this compound itself. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, providing crucial information on molecular weight and purity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of these compounds.

In the characterization of various synthetic products, MS is routinely used to verify the expected molecular ion peak. For instance, in the synthesis of a water-soluble trityl radical, matrix-assisted laser desorption/ionization (MALDI) HRMS was used to confirm the mass of the final product. mdpi.com Similarly, for a trityl-PEG10-azide derivative, high-resolution electrospray ionization time-of-flight (ESI-TOF) MS is employed to validate the molecular ion peak and assess purity. The fragmentation patterns observed in the mass spectrum can also provide structural information.

Mass spectrometry is also a key technique in monitoring the progress of reactions and identifying byproducts. For example, in the synthesis of RNA modified with a 3'-terminal azide, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) was used to confirm the molecular weight of the purified RNA. uibk.ac.at Furthermore, in studies of uranium complexes, MS, in conjunction with other techniques, was used to characterize a series of uranium tritylimido complexes. nih.gov

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z |

| Water-Soluble Trityl Radical | MALDI | 785.9192 [M-H+Na]+ | 785.9184 [M-H+Na]+ |

| 2′-O-(2-Azidoethyl)-5′-O-(4,4′-dimethoxytrityl)uridine | ESI | 638.21 [M+Na]+ | 638.40 [M+Na]+ |

| Trityl-PEG10-Azide | ESI-TOF | 725.87 | - |

| Data sourced from references mdpi.comuibk.ac.at |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Verification

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are fundamental chromatographic techniques for monitoring the progress of chemical reactions and verifying the purity of isolated products in the context of this compound chemistry.

TLC is a rapid and convenient method for qualitatively tracking the consumption of starting materials and the formation of products. For example, in the synthesis of N-(triphenylmethyl)-5-(4'-methylbiphenyl-2-yl)tetrazole, TLC was used to monitor the reaction until completion. google.com Similarly, in the synthesis of azide-modified RNA, reaction completion was monitored by TLC before proceeding with the workup. uibk.ac.at

HPLC provides a more quantitative assessment of purity and is often used to determine the final purity of a synthesized compound. For instance, a purity of greater than 99% for this compound can be achieved, with HPLC being the analytical method of verification. In the development of an analytical method for olmesartan (B1677269) medoxomil and its impurities, which include this compound, a reverse-phase HPLC (RP-HPLC) method was established. rasayanjournal.co.in This method was capable of separating this compound from other process-related impurities. rasayanjournal.co.in The purity of trityl-PEG10-azide is also assessed by reverse-phase HPLC with UV detection.

Both techniques are often used in conjunction with purification methods like column chromatography. The fractions collected from the column are analyzed by TLC or HPLC to identify those containing the pure product.

Table 3: Chromatographic Data for this compound and Related Compounds

| Compound/Process | Technique | Key Finding |

| N-(triphenylmethyl)-5-(4'-methylbiphenyl-2-yl)tetrazole Synthesis | TLC | Monitored reaction to completion. google.com |

| 2′-O-(2-Azidoethyl)-5′-O-(4,4′-dimethoxytrityl)uridine Synthesis | TLC | Showed complete reaction. uibk.ac.at |

| Olmesartan Medoxomil Impurity Analysis | RP-HPLC | Separated this compound from other impurities. rasayanjournal.co.in |

| Trityl-PEG10-Azide Purity Assessment | RP-HPLC | Assessed purity (>95%) with UV detection. |

Differential Scanning Calorimetry (DSC) for Thermochemical Investigations and Stability Assessment in Research Contexts

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a valuable tool for investigating the thermochemical properties and assessing the thermal stability of compounds like this compound.

DSC analysis of this compound reveals a melting endotherm followed by a smooth, continuous exothermic decomposition. tainstruments.com Studies have shown that this compound decomposes thermally above 110°C. Interlaboratory tests using ASTM International standards have utilized this compound as a test specimen to evaluate kinetic parameters for thermally unstable materials. tainstruments.com These studies have determined values for the enthalpy of reaction, onset temperature, and extrapolated onset temperature. tajhizkala.ir

The data obtained from DSC experiments are crucial for understanding the thermal hazards associated with a compound. For diazo compounds and sulfonyl azides, DSC is used to determine the enthalpy of decomposition (ΔHD) and initiation temperature (Tinit), which are key indicators of their energetic yield and thermal stability. nih.gov While DSC provides rapid thermal stability data from small sample sizes, it is important to note that it may not be as sensitive as other techniques like accelerating rate calorimetry (ARC) for detecting the initiation of decomposition at lower temperatures. nih.gov

Table 4: Thermal Stability Data for this compound from DSC

| Parameter | Value |

| Melting Point | ~60.3 °C tainstruments.com |

| Onset Temperature (To) | 431.9 K (158.7 °C) tajhizkala.ir |

| Extrapolated Onset Temperature (Te) | 469.9 K (196.5 °C) tajhizkala.ir |

| Enthalpy of Reaction (ΔH) | 722.8 J/g tajhizkala.ir |

| Decomposition Temperature | Above 110 °C |

Computational Chemistry and Mechanistic Modeling of Trityl Azide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Characterization

Density Functional Theory (DFT) has become a important method for elucidating the mechanisms of organic reactions, including those involving azides. researchgate.net DFT calculations are employed to map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for a detailed analysis of the reaction pathway and the characterization of the crucial transition states that govern the reaction rate.

In the context of reactions analogous to those of trityl azide (B81097), such as 1,3-dipolar cycloadditions, DFT has been used to model the formation of various products. nih.gov For instance, in the reaction of azides with guanidine, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to model the formation of regioisomeric tetrazoles and their subsequent rearrangements. nih.gov Such studies involve locating and characterizing the transition state structures for each step of the proposed mechanism. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. scm.com Vibrational frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

The activation energy (Ea) for a reaction step is determined by the energy difference between the transition state and the reactants. DFT calculations provide these energetic details, which can explain the observed selectivity and reactivity. For example, in azide cycloadditions, the calculated activation barriers for different pathways can predict which regioisomer is kinetically favored. nih.gov It has been noted that for some reactions involving organic azides, the calculated activation energies can be significant, suggesting that drastic conditions might be required for the reaction to proceed. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a generic azide reaction, which would be analogous to studies involving trityl azide.

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Formation of Regioisomer A | TS-A | 25.4 | -15.2 |

| Formation of Regioisomer B | TS-B | 28.1 | -12.8 |

| Rearrangement of A | TS-Rearr-A | 35.5 | -5.6 |

Molecular Dynamics Simulations for Solvent Effects and Kinetic Insights